molecular formula C24H16N2O8 B15020190 2-hydroxy-5-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid

2-hydroxy-5-[3-hydroxy-5-(4-nitrophenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid

Cat. No.: B15020190
M. Wt: 460.4 g/mol
InChI Key: MWUKUQSJGFSWBA-VZCXRCSSSA-N
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Description

5-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid is a complex organic compound featuring multiple functional groups, including benzoyl, hydroxy, nitrophenyl, and pyrrol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to scale up the production while maintaining efficiency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and pyrrolidine moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further participate in various coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature and position of the substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development and biochemical research.

Medicine

In medicine, the compound and its derivatives are being explored for their anti-inflammatory, anticancer, and antimicrobial properties. Their unique structure allows for selective targeting of biological pathways, offering potential therapeutic benefits.

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism of action of 5-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share structural similarities and exhibit diverse biological activities.

    Benzoxazole Derivatives: These compounds, like benzoxazole itself, are known for their antimicrobial and anticancer properties.

    Thiazole Derivatives: Thiazole-containing compounds, such as thiamine (Vitamin B1), are essential in biological systems and have various therapeutic applications.

Uniqueness

What sets 5-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-2-hydroxybenzoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H16N2O8

Molecular Weight

460.4 g/mol

IUPAC Name

2-hydroxy-5-[(3Z)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C24H16N2O8/c27-18-11-10-16(12-17(18)24(31)32)25-20(13-6-8-15(9-7-13)26(33)34)19(22(29)23(25)30)21(28)14-4-2-1-3-5-14/h1-12,20,27-28H,(H,31,32)/b21-19-

InChI Key

MWUKUQSJGFSWBA-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC(=C(C=C3)O)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-])/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC(=C(C=C3)O)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

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